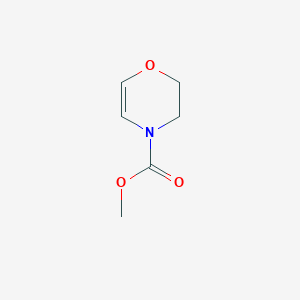

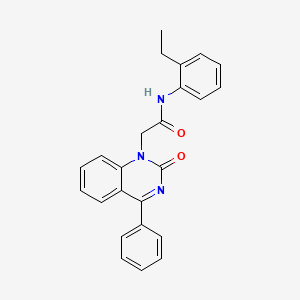

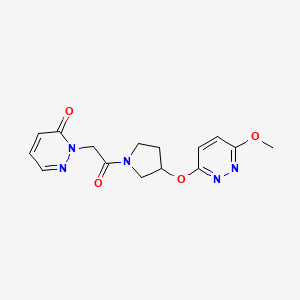

![molecular formula C16H19N3O2 B2835709 2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 307326-40-5](/img/structure/B2835709.png)

2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a product for proteomics research . It has a molecular formula of C15H17N3O2 and a molecular weight of 271.31 .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as the compound , often involves chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine core, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific substitutions at various positions of the ring give rise to the unique properties of the compound.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse and can include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more . These reactions are often used to synthesize and functionalize pyrimidine derivatives for various applications.Scientific Research Applications

Stereoselective Synthesis and Ring Transformations

A study by Noguchi et al. (1996) focused on the stereoselective formation of azepine rings at the periphery of pyridone and pyrido[1,2-a]pyrimidone systems through intramolecular imine and carbonyl ene reactions. The thermal reaction of N-alkyl and N-aryl imines of 2-(alk-2-enylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine 3-carboxaldehyde led to the formation of pyrido[1′,2′:1,2]pyrimido[4,5-b]azepines with high stereoselectivity, showcasing a promising method for azepine-ring construction in heterocyclic chemistry (Noguchi, Mizukoshi, & Kakehi, 1996).

Photolytic Ring Expansions and Ring-Opening Reactions

Research by Hayes et al. (1990) investigated the photolytic ring-expansions of 6-azidoquinolines and 6-azidodiazines, leading to unexpected azepine ring-opening reactions. This study highlights the photolysis process's complexity and the resulting formation of azepine and pyrimidine derivatives, contributing to the understanding of photochemical transformations in heterocyclic compounds (Hayes, Schofield, Smalley, & Scopes, 1990).

NH-Azomethine Imine Intermediates Generation

Noguchi et al. (2003) also explored the generation of NH-azomethine imine intermediates through the 1,2-hydrogen shift of hydrazones in the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system, demonstrating the intermediates' stability via internal hydrogen bonding. This finding opens avenues for synthesizing pyrazolidine derivatives through intermolecular cycloaddition reactions, providing valuable insights into heterocyclic compound synthesis (Noguchi, Matsumoto, Shirai, & Yamamoto, 2003).

properties

IUPAC Name |

2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-12-7-6-10-19-14(12)17-15(13(11-20)16(19)21)18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOGCSVWNQFJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)

![2,5-Dimethyl-4-(phenylmethoxycarbonylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2835631.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2835633.png)

![Isopropyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835643.png)

![4-allyl-5-[1-(4-chloro-3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2835645.png)